molecular formula C15H20BNO2 B1440671 3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 1300582-52-8

3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B1440671
CAS No.: 1300582-52-8
M. Wt: 257.14 g/mol
InChI Key: ZQHGLGIKGQGLEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boron-containing heterocyclic compound It is characterized by the presence of a boronate ester group attached to an indole ring

Mechanism of Action

Target of Action

The compound is part of a unique collection of chemicals provided for early discovery researchers .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment where the compound exerts its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the reaction of 3-methyl-1H-indole with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-boron bond. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.

    Reduction: The indole ring can be reduced under specific conditions to form dihydroindole derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and various nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Dihydroindole derivatives.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a fluorescent probe due to the unique properties of the indole ring.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of advanced polymers.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
  • 3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzoxazole
  • 3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine

Uniqueness

3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is unique due to the presence of the indole ring, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific interactions with biological targets.

Properties

IUPAC Name

3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO2/c1-10-9-17-13-8-11(6-7-12(10)13)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHGLGIKGQGLEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=CN3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Reactant of Route 2
Reactant of Route 2
3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Reactant of Route 3
Reactant of Route 3
3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Reactant of Route 4
Reactant of Route 4
3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Reactant of Route 5
Reactant of Route 5
3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Reactant of Route 6
3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.